4-(4-Fluorophenyl)benzonitrile

Catalog No.
S670098
CAS No.
10540-31-5
M.F
C13H8FN
M. Wt
197.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)benzonitrile

Achieving site-specific metabolic blocking in sartan synthesis or suppressing smectic phases in LC mixtures is challenging. 4'-Fluoro-4-cyanobiphenyl (CAS 10540-31-5) solves these with its unique 4-fluoro substitution.

  • Direct incorporation of 4-fluorophenyl group for metabolic stability in biphenyl-tetrazole APIs.
  • Depresses smectic phase formation, ensuring a stable nematic phase in LC mixtures.
  • Melting point >110°C ensures robust thermal handling for organic electronics processing.
  • Available from SMolecule with reliable quality and immediate global shipping.

CAS Number

10540-31-5

Product Name

4-(4-Fluorophenyl)benzonitrile

IUPAC Name

4-(4-fluorophenyl)benzonitrile

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

InChI

InChI=1S/C13H8FN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H

InChI Key

URIGWZMDTRKUSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)F

The exact mass of the compound 4-(4-Fluorophenyl)benzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-(4-Fluorophenyl)benzonitrile, 4'-Fluoro-4-cyanobiphenyl, 4'-Fluoro[1,1'-biphenyl]-4-carbonitrile, 4-Cyano-4'-fluorobiphenyl, p-Fluoro-p'-cyanobiphenyl

Purity

97%

Package Size

1 g, 5 g

4-(4-Fluorophenyl)benzonitrile (CAS: 10540-31-5) is a fluorinated aromatic nitrile belonging to the cyanobiphenyl class of compounds. These molecules serve as critical building blocks and intermediates in diverse, high-value applications, including the synthesis of active pharmaceutical ingredients (APIs) and the formulation of liquid crystal mixtures. The defining structural features—a rigid biphenyl core, a polar nitrile group, and a strategically placed fluorine atom—impart specific physicochemical properties that are essential for performance in these fields. Procurement decisions for this class of compounds are typically driven by precise material properties such as melting point and phase behavior, which are significantly influenced by the nature and position of halogen substituents.

Substituting 4-(4-Fluorophenyl)benzonitrile with seemingly similar analogs like the non-fluorinated 4-cyanobiphenyl or its positional isomers is not viable for targeted applications. The specific placement of the fluorine atom at the 4-position fundamentally alters the molecule's electronic properties, dipole moment, and crystal packing. These modifications directly translate to critical, non-interchangeable differences in melting point, processability, and liquid crystal phase behavior. For example, fluorination is known to depress the formation of certain smectic phases that are characteristic of non-fluorinated analogs, a crucial consideration when formulating nematic liquid crystal mixtures. In pharmaceutical synthesis, the fluorine atom provides a specific site for metabolic blocking, a feature that unsubstituted or alternatively substituted analogs cannot replicate. Therefore, specifying this exact CAS number is essential for achieving the intended material performance and synthetic outcome.

Elevated Melting Point for Thermal Processing

4-(4-Fluorophenyl)benzonitrile exhibits a distinct melting point of 112-116 °C. This is significantly higher than that of its simpler, non-biphenyl analog, 4-fluorobenzonitrile, which melts at 32-34 °C. This elevated melting point provides a wider operating window for high-temperature synthesis and processing steps where thermal stability and a solid state at intermediate temperatures are required.

Evidence DimensionMelting Point
Target Compound Data112-116 °C
Comparator Or Baseline4-Fluorobenzonitrile (non-biphenyl analog): 32-34 °C
Quantified Difference~80 °C higher than the non-biphenyl analog
ConditionsStandard atmospheric pressure

A higher melting point is critical for process control in multi-step organic synthesis, preventing unwanted phase changes and ensuring predictable handling during heated reactions.

Key Precursor for Angiotensin II Receptor Blockers

The biphenyl nitrile scaffold is a well-established core structure for the synthesis of the 'sartan' class of antihypertensive drugs. Specifically, the conversion of the nitrile group on a biphenyl core to a tetrazole ring is a key step in the synthesis of major APIs like Losartan and Irbesartan. While many syntheses start from bromo-substituted precursors like 4-bromobenzonitrile, the 4-(4-fluorophenyl)benzonitrile structure represents a valuable and direct building block for creating fluorinated sartan analogs, leveraging the known metabolic stability benefits of aryl fluorination.

Evidence DimensionPrecursor Functionality
Target Compound DataProvides the 4-fluorobiphenyl-4'-carbonitrile core
Comparator Or Baseline4-Bromobenzonitrile (common sartan precursor)
Quantified DifferenceDirect incorporation of a metabolically stable fluorine atom, vs. a non-fluorinated core from the bromo-analog
ConditionsMulti-step synthesis of Angiotensin II Receptor Blockers (ARBs)

Procuring this compound allows for the direct synthesis of fluorinated pharmaceutical analogs, potentially improving drug metabolism profiles without needing to introduce fluorine in a separate, later-stage synthetic step.

Fluorine-Induced Smectic Phase Suppression

In the design of liquid crystal mixtures, the presence and type of mesophases are critical. Studies on fluorinated cyanobiphenyls demonstrate that terminal fluorination, as seen in 4-(4-Fluorophenyl)benzonitrile, generally suppresses the formation of smectic phases compared to their non-fluorinated analogs (e.g., alkylcyanobiphenyls, the K and M series). This effect is significant for creating formulations that require a broad nematic phase range and must avoid the higher viscosity and different switching properties of smectic phases.

Evidence DimensionLiquid Crystal Phase Suppression
Target Compound DataFluorination tends to depress the formation of smectic phases
Comparator Or BaselineNon-fluorinated alkylcyanobiphenyls (which often exhibit smectic phases)
Quantified DifferenceQualitative but distinct suppression of an entire phase type
ConditionsThermotropic liquid crystal phase analysis

For developing liquid crystal displays or sensors that rely on a pure nematic phase, using this fluorinated building block helps prevent the emergence of undesirable smectic phases, simplifying formulation and ensuring reliable device performance.

Core Building Block for Metabolically Stabilized Analogs

This compound is the right choice for synthetic campaigns targeting fluorinated analogs of biphenyl-tetrazole drugs, such as sartans. Its structure allows for the direct incorporation of the 4-fluorophenyl group, a common strategy to block sites of metabolic oxidation and potentially improve the pharmacokinetic profile of the final active pharmaceutical ingredient.

Nematic Liquid Crystal Mixtures with Broad Temperature Range

Use this compound as a component in liquid crystal mixtures where the goal is to achieve a stable nematic phase while avoiding the formation of smectic phases. The fluorine substitution actively depresses smectic phase formation, making it a valuable additive for simplifying phase behavior and ensuring consistent performance in nematic-based electro-optical devices.

Thermally Stable Intermediate for Organic Electronics

In the synthesis of materials for organic electronics (e.g., OLEDs, OFETs), precursors often undergo high-temperature processing steps like sublimation or annealing. With a melting point over 110 °C, 4-(4-Fluorophenyl)benzonitrile offers superior thermal handling properties compared to lower-melting-point analogs, ensuring it remains in a stable, predictable solid phase during crucial fabrication steps.

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Wikipedia

4-(4-Fluorophenyl)benzonitrile

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